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Compound of Interest

Compound Name: Tetrakis(4-nitrophenyl)methane

Cat. No.: B1336605 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tetrakis(4-nitrophenyl)methane is a highly symmetric, tetrahedrally substituted

methane derivative. Its unique structure, featuring four nitro-functionalized phenyl rings

connected to a central carbon atom, makes it a valuable building block in supramolecular

chemistry and materials science. Accurate structural confirmation and purity assessment are

critical for its application, and Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy are indispensable tools for this purpose. These application notes provide detailed

protocols for the synthesis and spectroscopic characterization of Tetrakis(4-
nitrophenyl)methane.

Spectroscopic Data
Due to the molecule's high symmetry (Td point group), the aromatic protons and carbons

exhibit simple, distinct signals in NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The ¹H NMR spectrum is characterized by two doublets in the aromatic region, corresponding

to the classic AA'BB' spin system of a 1,4-disubstituted benzene ring.

Table 1: ¹H NMR Spectral Data for Tetrakis(4-nitrophenyl)methane.
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Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment Solvent
Instrument
Frequency

8.24 - 8.23 Doublet 8H

Aromatic
protons
ortho to the
-NO₂ group

CDCl₃ 400 MHz

7.43 - 7.41 Doublet 8H

Aromatic

protons meta

to the -NO₂

group

CDCl₃ 400 MHz

Data sourced from a supporting information document from The Royal Society of Chemistry.[1]

Table 2: Predicted ¹³C NMR Spectral Data for Tetrakis(4-nitrophenyl)methane. Note:

Experimental data was not available in the searched literature. Values are predicted based on

standard chemical shift increments for substituted benzenes.

Predicted Chemical Shift (δ) ppm Assignment

~ 65 Quaternary central carbon (C(Ar)₄)

~ 124 Aromatic carbons ortho to the central carbon

~ 132 Aromatic carbons meta to the central carbon

~ 147 Aromatic carbon bearing the -NO₂ group

| ~ 150 | Aromatic carbon attached to the central carbon |

Infrared (IR) Spectroscopy Data
The IR spectrum is dominated by strong absorptions characteristic of the nitro group and the

substituted benzene rings.

Table 3: Expected IR Absorption Frequencies for Tetrakis(4-nitrophenyl)methane. Note:

Experimental data was not available in the searched literature. Frequencies are based on
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characteristic values for the functional groups present.

Frequency Range
(cm⁻¹)

Vibration Type Intensity Assignment

3100 - 3000 C-H stretch Medium Aromatic C-H

1610 - 1590 C=C stretch Medium
Aromatic ring skeletal

vibrations

1530 - 1500 N-O stretch Strong
Asymmetric NO₂

stretch

1350 - 1330 N-O stretch Strong
Symmetric NO₂

stretch

860 - 840 C-H bend Strong

Out-of-plane bending

for 1,4-disubstituted

ring

| 800 - 700 | C-N stretch | Medium | Aromatic C-N bond |

Experimental Protocols
Synthesis of Tetrakis(4-nitrophenyl)methane[1][2]
This protocol describes the nitration of tetraphenylmethane.

Materials:

Tetraphenylmethane

Fuming Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Tetrahydrofuran (THF)

Ice bath, Round Bottom Flasks (RBFs), magnetic stirrer, filtration apparatus
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Procedure:

Cool a 250 mL RBF containing tetraphenylmethane (9.9 g, 30.9 mmol) in an ice bath.

In a separate flask, also cooled to 0 °C, prepare a nitrating mixture by carefully adding

concentrated H₂SO₄ (19.9 mL) to fuming HNO₃ (41.1 mL).

Slowly add the acid mixture to the stirred suspension of tetraphenylmethane at 0 °C.

After the addition is complete, remove the ice bath and allow the reaction to stir at room

temperature for 2 hours.

Pour the reaction mixture carefully into a large beaker containing ice water. A precipitate will

form.

Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate

is neutral.

Recrystallize the crude solid from tetrahydrofuran (THF) to yield pure Tetrakis(4-
nitrophenyl)methane as a solid.

Synthesis Workflow

Tetraphenylmethane

Nitration at 0°C
then 2h at RT

Nitrating Mixture
(HNO₃ / H₂SO₄)

Quenching
in Ice Water Filtration & Washing Recrystallization

(THF) Pure Tetrakis(4-nitrophenyl)methane

Click to download full resolution via product page

Caption: Synthesis of Tetrakis(4-nitrophenyl)methane.

NMR Spectroscopy Protocol
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Sample Preparation:

Accurately weigh approximately 10-20 mg of dry Tetrakis(4-nitrophenyl)methane.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean,

dry NMR tube. Note: The compound has limited solubility, so sonication may be required to

aid dissolution.

Cap the NMR tube securely.

Data Acquisition (¹H NMR):

Insert the sample into the NMR spectrometer.

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

Acquire a standard ¹H NMR spectrum (e.g., using a 400 MHz spectrometer).

Set the spectral width to cover the range of -2 to 12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise

ratio, especially given the potential for low concentration due to solubility limits.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Integrate the peaks and identify the chemical shifts and coupling patterns.

IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:

Weigh approximately 1-2 mg of dry Tetrakis(4-nitrophenyl)methane.

Weigh approximately 100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr).
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Grind the sample and KBr together using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several

minutes to form a transparent or translucent pellet.

Data Acquisition (FTIR):

Place the KBr pellet into the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract atmospheric

H₂O and CO₂ signals.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 32) to achieve a good signal-to-noise ratio.

Identify the characteristic absorption bands and compare them with expected values.

Logical Workflow and Structural Visualization
A systematic approach ensures reliable characterization of the synthesized compound. The

workflow begins with synthesis and purification, followed by spectroscopic analysis and final

data interpretation to confirm the structure.
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Overall Analytical Workflow
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Caption: Workflow for Spectroscopic Characterization.

The molecular structure's key features directly correlate to the expected spectroscopic data.
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Key Structural Features for Spectroscopy
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Caption: Structural analysis of Tetrakis(4-nitrophenyl)methane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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